4-Propenyl-2,6-dimethoxyphenol

描述

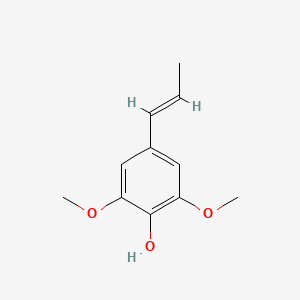

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethoxy-4-[(E)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHOHYAUMDHSBX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075066 | |

| Record name | Phenol, 2,6-dimethoxy-4-(1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, pale yellow viscous liquid; sweet, spicy aroma | |

| Record name | 4-Propenyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 13.00 mm Hg | |

| Record name | 2,6-Dimethoxy-4-(1-propenyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fat, soluble (in ethanol) | |

| Record name | 4-Propenyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.098-1.105 | |

| Record name | 4-Propenyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20675-95-0, 6635-22-9 | |

| Record name | 2,6-Dimethoxy-4-propenylphenol,(E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethoxy-4-(1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHOXY-4-PROPENYLPHENOL,(E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8178699JLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-4-(1-propenyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Phytochemical Isolation, and Biosynthetic Pathways

Elucidation of Botanical and Microbial Sources

4-Propenyl-2,6-dimethoxyphenol, a substituted phenol, is found in various botanical and biomass-derived sources. Its presence is a result of complex biosynthetic processes within plants and is also a product of the thermal degradation of lignocellulosic materials.

Scientific literature has identified this compound or its isomers in several plant species. Research indicates its presence in Balanites aegyptiaca, a tree species known for its medicinal properties. While the provided outline mentions Curtisia dentata and Cinnamomum zeylanicum as potential sources, extensive searches of available scientific literature did not yield direct evidence of the presence of this compound in these specific species. However, a structurally related compound, 2,6-dimethoxy-4-(2-propenyl)-phenol, has been identified in the protocorms of the orchid Dendrobium amoenum nih.gov.

Table 1: Documented Occurrence of this compound and Related Compounds in Plant Species

| Plant Species | Compound Identified | Common Name |

|---|---|---|

| Balanites aegyptiaca | 2-methoxy-4-(1-propenyl)-phenol | Desert Date |

| Dendrobium amoenum | 2,6-dimethoxy-4-(2-propenyl)-phenol | - |

Occurrence as a Component in Biomass-Derived Products

Beyond its presence in living plants, this compound is a notable component of products derived from the processing of biomass.

Bamboo Tar: Gas chromatography-mass spectrometry (GC-MS) analysis of bamboo tar, a byproduct of bamboo charcoal production, has revealed the presence of this compound. In certain samples, it has been quantified, showing its contribution to the complex chemical makeup of this substance.

Lignin (B12514952): Lignin, a complex polymer of aromatic alcohols in plant cell walls, is a primary precursor to this compound. The compound is a derivative of the syringyl (S) lignin unit, which is formed from the monolignol sinapyl alcohol. Thermal degradation processes such as pyrolysis break down the lignin polymer, releasing a variety of phenolic compounds, including this compound.

Table 2: Presence of this compound in Biomass Products

| Biomass Product | Origin | Method of Detection |

|---|---|---|

| Bamboo Tar | Pyrolysis of Bamboo | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Lignin-derived Bio-oil | Pyrolysis of Lignin | Gas Chromatography-Mass Spectrometry (GC-MS) |

Advanced Methodologies for Isolation and Purification from Complex Matrices

The extraction and purification of this compound from natural sources, which are typically complex mixtures, necessitate the use of advanced analytical techniques.

Chromatography is a fundamental tool for the separation of individual compounds from complex plant extracts or biomass-derived oils. Various chromatographic methods are employed to isolate phenolic compounds like this compound.

Column Chromatography: This is a basic and widely used technique for the initial fractionation of crude extracts. The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent or mixture of solvents) allows for the separation of compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is extensively used for the purification of phenolic compounds. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating compounds like this compound.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is an intermediate technique between low-pressure column chromatography and high-pressure HPLC. It allows for the processing of larger sample quantities than HPLC while still providing good resolution.

Gas Chromatography (GC): GC is suitable for the separation of volatile or semi-volatile compounds. For less volatile phenols, derivatization may be required to increase their volatility before analysis by GC.

Once a compound has been isolated, its purity must be assessed. Spectroscopic methods are indispensable for this purpose, providing information about the structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic technique (e.g., GC-MS or LC-MS), provides information about the molecular weight of the compound and its fragmentation pattern. This data helps to confirm the identity of the isolated compound and can reveal the presence of co-eluting impurities.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. While not typically used for quantitative purity assessment, it can confirm the presence of key structural features and detect certain types of impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect the presence of chromophores in a molecule. When coupled with HPLC (HPLC-UV), it can provide an indication of the purity of a chromatographic peak.

Investigating Biosynthetic Routes and Enzymatic Catalysis

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major metabolic route in plants that produces a wide array of phenolic compounds from the amino acid phenylalanine. This pathway is responsible for the synthesis of monolignols, which are the building blocks of lignin.

The direct precursor to the syringyl unit of lignin, and thus to this compound, is sinapyl alcohol . The formation of sinapyl alcohol involves a series of enzymatic reactions:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the initial step, converting L-phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H): C4H hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

p-Hydroxycinnamoyl-CoA:quinate/shikimate p-hydroxycinnamoyltransferase (HCT): HCT transfers the p-coumaroyl group to a shikimate or quinate molecule.

p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H): This enzyme hydroxylates the aromatic ring to produce caffeoyl-shikimate/quinate.

Caffeoyl shikimate esterase (CSE): CSE cleaves the ester bond to release caffeic acid.

Caffeic acid O-methyltransferase (COMT): COMT methylates the hydroxyl group on caffeic acid to produce ferulic acid.

Ferulate 5-hydroxylase (F5H): F5H introduces a second hydroxyl group onto the aromatic ring of ferulic acid.

Caffeic acid O-methyltransferase (COMT): COMT acts again to methylate the newly added hydroxyl group, forming sinapic acid.

4-Coumarate:CoA ligase (4CL): 4CL activates sinapic acid to form sinapoyl-CoA.

Cinnamoyl-CoA reductase (CCR): CCR reduces sinapoyl-CoA to sinapaldehyde.

Cinnamyl alcohol dehydrogenase (CAD): Finally, CAD reduces sinapaldehyde to sinapyl alcohol.

The propenyl side chain of this compound is likely formed through subsequent enzymatic modifications of the propyl side chain of sinapyl alcohol or its derivatives within the plant, or as a result of chemical transformations during processes like pyrolysis.

Table 3: Key Enzymes in the Biosynthesis of Sinapyl Alcohol

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric and sinapic acids |

| Caffeic acid O-methyltransferase | COMT | Methylates hydroxyl groups on the aromatic ring |

| Ferulate 5-hydroxylase | F5H | Hydroxylates ferulic acid |

| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces cinnamaldehydes to cinnamyl alcohols |

Identification of Precursor Molecules and Intermediates

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The primary precursor for this pathway is the amino acid L-phenylalanine.

The biosynthetic route proceeds through a series of intermediates, beginning with the conversion of L-phenylalanine to cinnamic acid. Subsequent hydroxylations and methylations of the aromatic ring, along with modifications to the side chain, lead to the formation of various phenylpropanoids. Key intermediates in the pathway leading to this compound include ferulic acid and coniferyl alcohol. The formation of the syringyl moiety, characterized by methoxy (B1213986) groups at both the 3 and 5 positions of the phenyl ring, is a critical step. This involves the conversion of feruloyl-CoA to sinapoyl-CoA, which then serves as a precursor for the synthesis of sinapyl alcohol. The final steps involve the formation of the propenyl side chain.

Key Precursor Molecules and Intermediates:

L-Phenylalanine: The initial building block for the phenylpropanoid pathway.

Cinnamic Acid: Formed from L-phenylalanine via deamination.

p-Coumaric Acid: A hydroxylated derivative of cinnamic acid.

Caffeic Acid: A dihydroxylated intermediate.

Ferulic Acid: A methylated derivative of caffeic acid.

5-Hydroxyferulic Acid: An intermediate in the formation of the syringyl ring.

Sinapic Acid: A dimethoxylated derivative of ferulic acid.

Coniferyl Alcohol: A key monolignol precursor.

Sinapyl Alcohol: The direct precursor to the syringyl moiety of this compound.

Sinapyl Acetate: An activated intermediate for the formation of the propenyl side chain.

Characterization of Key Enzymes Involved in its Biogenesis

The biosynthesis of this compound is catalyzed by a series of enzymes that orchestrate the stepwise modification of the precursor molecules. These enzymes belong to several major classes, including lyases, hydroxylases, methyltransferases, reductases, and synthases.

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to form cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | Introduces a hydroxyl group at the 4-position of the phenyl ring of cinnamic acid to produce p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by converting it to its coenzyme A thioester, p-coumaroyl-CoA. |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA. |

| Ferulate-5-Hydroxylase | F5H | Introduces a hydroxyl group at the 5-position of ferulic acid, a key step towards the formation of the syringyl ring. |

| Caffeic Acid O-Methyltransferase | COMT | Methylates the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid. |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters (e.g., feruloyl-CoA, sinapoyl-CoA) to their corresponding aldehydes. |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to their corresponding alcohols (monolignols), such as coniferyl alcohol and sinapyl alcohol. |

| Coniferyl Alcohol Acyltransferase | CFAT | Catalyzes the acetylation of coniferyl alcohol and sinapyl alcohol to form their respective acetate esters. |

| Isoeugenol (B1672232) Synthase | IGS | Catalyzes the NADPH-dependent reduction of coniferyl acetate or sinapyl acetate to form the propenyl side chain of isoeugenol and, by extension, 4-propenyl syringol geneticagraria.itnih.gov. |

The formation of the characteristic propenyl side chain is a critical step that distinguishes this compound from other phenylpropanoids like the monolignols. This reaction is catalyzed by enzymes such as isoeugenol synthase (IGS), which belongs to the PIP family of NADPH-dependent reductases nih.gov. IGS utilizes an activated substrate, such as sinapyl acetate, and through a reductive process, generates the propenyl group geneticagraria.itnih.gov. The proposed mechanism involves the formation of a quinone-methide intermediate, which is then reduced by NADPH to yield the final propenylphenol nih.gov.

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of this compound is under tight genetic and molecular control, ensuring that its production is coordinated with the developmental and physiological needs of the plant. This regulation primarily occurs at the transcriptional level, involving a complex network of transcription factors that modulate the expression of the biosynthetic genes.

A prominent family of transcription factors involved in regulating the phenylpropanoid pathway is the MYB (myeloblastosis) family nih.gov. R2R3-MYB proteins are particularly important as they can act as both activators and repressors of gene expression nih.gov. These transcription factors bind to specific cis-regulatory elements in the promoter regions of the structural genes encoding the biosynthetic enzymes.

For instance, certain MYB transcription factors have been shown to upregulate the expression of key genes in the monolignol pathway, such as PAL, 4CL, CCoAOMT, and CAD encyclopedia.pub. The coordinated expression of these genes is crucial for the efficient production of the necessary precursors for this compound synthesis.

The expression of the genes involved in phenylpropene biosynthesis, such as isoeugenol synthase, is also spatially and temporally regulated. For example, in some species, the expression of IGS is localized to specific tissues, such as floral organs, and is developmentally controlled nih.gov. This tissue-specific expression is governed by the interplay of various transcription factors that respond to both internal developmental cues and external environmental signals. The promoter regions of these genes contain specific binding sites for transcription factors that mediate this precise regulation.

Advanced Synthetic Strategies and Structural Derivatization for Research Applications

Total Synthesis Approaches for 4-Propenyl-2,6-dimethoxyphenol

The complete chemical synthesis of this compound can be achieved through various routes, often starting from more readily available precursors. These methods focus on constructing the key structural features: the substituted phenolic ring and the propenyl side chain.

Control over the position (regioselectivity) and geometry (stereoselectivity) of the propenyl group is critical in the synthesis of this compound. A common and effective strategy involves the isomerization of the corresponding allyl-substituted precursor, 4-allyl-2,6-dimethoxyphenol (B1196327).

The migration of the double bond from the terminal (allyl) position to the internal (propenyl) position is typically achieved under basic conditions. This reaction is synthetically valuable as it leads to the formation of the more thermodynamically stable conjugated propenyl system. The choice of base and reaction conditions can influence the ratio of cis-(Z) and trans-(E) isomers produced.

| Precursor | Reagent/Conditions | Product | Key Transformation |

| 4-Allyl-2,6-dimethoxyphenol | Potassium hydroxide (B78521) (KOH) in a high-boiling solvent (e.g., isoamyl alcohol) at elevated temperatures (~140 °C) | This compound | Isomerization of allyl group to propenyl group. lookchem.com |

This isomerization is a key step that leverages the inherent stability of the conjugated system in the product to drive the reaction. The stereoselectivity, favoring the trans isomer, is often a result of thermodynamic control.

Modern catalytic systems offer efficient and environmentally conscious routes to this compound, particularly from renewable resources like lignin (B12514952). Lignin, a complex polymer rich in aromatic units, can be catalytically broken down to yield valuable phenolic compounds.

One such approach involves the hydrodeoxygenation and depolymerization of lignin using heterogeneous catalysts. For instance, nickel-molybdenum (B8610338) sulfide (B99878) catalysts have been employed to convert lignin into simpler phenolic derivatives, including this compound, under high temperature and pressure. lookchem.com

| Starting Material | Catalyst System | Conditions | Key Product |

| Lignin | Nickel-molybdenum sulfide | Hydrogen gas, Methanol (B129727), 200 °C, High pressure | This compound. lookchem.com |

These catalytic methods are part of a broader effort in biorefining to convert biomass into value-added chemicals, providing a sustainable alternative to traditional synthetic routes.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

To understand how the structure of this compound relates to its chemical and biological activity, researchers design and synthesize a variety of analogues. These structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecule.

Modifications can be made to the phenolic hydroxyl group, the methoxy (B1213986) groups, or the propenyl side chain. Each modification provides insight into the role of that specific functional group.

A primary example of a strategic modification is the saturation of the propenyl side chain to form 4-propyl-2,6-dimethoxyphenol. nih.gov This alteration removes the double bond, allowing researchers to assess the importance of this feature for any observed activity. The synthesis is typically achieved through catalytic hydrogenation of this compound or its allyl precursor.

| Parent Compound | Modification Type | Resulting Analogue | Potential Synthetic Route |

| This compound | Saturation of side chain | 4-Propyl-2,6-dimethoxyphenol. nih.gov | Catalytic hydrogenation (e.g., H₂/Pd-C) |

| This compound | O-alkylation | 4-Propenyl-1,2,3-trimethoxybenzene | Williamson ether synthesis (e.g., CH₃I, base) |

| This compound | Demethylation | 4-Propenyl-2-methoxyphenol (Isoeugenol) | Reaction with strong Lewis acids (e.g., BBr₃) |

These synthetic transformations allow for the creation of a library of related compounds, which can then be evaluated to build a comprehensive SAR profile.

The propenyl group of this compound can exist as two geometric isomers: trans (E) and cis (Z). nist.gov Since geometric isomerism can significantly impact a molecule's physical properties and biological interactions, the ability to synthesize and characterize each isomer specifically is crucial.

The trans isomer is generally the more stable and therefore the major product in isomerization reactions under thermodynamic control. lookchem.com However, specific synthetic methods, such as stereoselective Wittig reactions or other olefination strategies starting from syringaldehyde, can be employed to favor the formation of one isomer over the other.

Characterization and differentiation of the cis and trans isomers are primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The vicinal coupling constant (³J) between the vinylic protons of the propenyl group is a key diagnostic tool. Generally, the ³J value for trans protons is significantly larger (typically 12-18 Hz) than for cis protons (typically 6-12 Hz).

| Isomer | Synonym | Typical ³J (H-H) Value | Relative Stability |

| trans-4-Propenyl-2,6-dimethoxyphenol | (E)-2,6-dimethoxy-4-(prop-1-en-1-yl)phenol. nih.gov | ~16 Hz | More stable |

| cis-4-Propenyl-2,6-dimethoxyphenol | (Z)-2,6-dimethoxy-4-(prop-1-en-1-yl)phenol. nih.gov | ~12 Hz | Less stable |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines traditional chemical reactions with biocatalytic steps that utilize enzymes or whole microorganisms. This approach leverages the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes to perform transformations that are challenging to achieve with conventional chemistry. rjraap.com

For precursors of this compound, enzymes can be used for specific transformations. For example, laccases can be used to oxidize phenolic compounds, leading to dimerization or polymerization. researchgate.net While direct enzymatic synthesis of the target molecule is an area of ongoing research, biocatalysis is widely applied to create derivatives. A two-step chemo-enzymatic method has been developed for related propenylbenzenes, which involves lipase-catalyzed epoxidation of the double bond, followed by microbial oxidation to yield valuable hydroxy ketones. nih.gov This strategy could be applied to this compound to generate novel derivatives.

Furthermore, enzymes like allylphenol synthase from certain plants can catalyze the formation of allylphenols, which are direct precursors for this compound via isomerization. lookchem.com

| Enzyme Class | Transformation Type | Substrate Type | Potential Application |

| Lipase | Epoxidation | Propenyl side chain | Synthesis of epoxide derivatives. nih.gov |

| Laccase | Oxidation/Dimerization | Phenolic ring | Creation of dimeric structures. researchgate.net |

| Allylphenol Synthase | Allylation | Phenolic precursors | Synthesis of the allyl precursor. lookchem.com |

| 4-Ethylphenol Methylenehydroxylase | Side-chain hydroxylation | 4-Alkylphenols | Potential for selective hydroxylation of analogues. researchgate.net |

These biocatalytic methods represent a green and efficient approach to synthesizing both the target compound and its unique derivatives for further research.

Enzymatic Modification for Novel Derivative Generation (e.g., Dimerization)

The enzymatic modification of phenolic compounds, including this compound, presents a powerful tool for creating new derivatives, with dimerization being a prominent example. Oxidoreductases, particularly laccases, are frequently employed for this purpose due to their ability to catalyze the oxidation of phenols, leading to the formation of phenoxy radicals. These reactive intermediates can then couple to form dimers and higher oligomers.

The enzymatic dimerization of the closely related compound, 2,6-dimethoxyphenol (B48157) (syringol), has been a subject of study. Laccase-mediated oxidation of 2,6-dimethoxyphenol can be selectively controlled to produce various dimers through carbon-carbon and carbon-oxygen coupling reactions. researchgate.net For instance, the laccase from Botryosphaeria rhodina MAMB-05 has been shown to catalyze the formation of 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol and 4-(2,6-dimethoxy-phenoxy)-2,6-dimethoxyphenol, depending on the reaction pH and duration. researchgate.net This process highlights the potential for creating biphenyl (B1667301) and ether-linked dimers from substituted phenols.

While direct studies on the dimerization of this compound are not extensively detailed, research on its isomer, 4-allyl-2,6-dimethoxyphenol, provides significant insights. It has been demonstrated that laccase, and not tyrosinase, is responsible for the oxidative conversion of 4-allyl-2,6-dimethoxyphenol into its corresponding quinone methide. nih.gov This reaction involves an unusual 1,6-oxidation and underscores the reactivity of the phenolic hydroxyl group, which is essential for the initial step of enzymatic dimerization. nih.gov The formation of such reactive intermediates is a prerequisite for subsequent radical coupling reactions that lead to dimers.

The enzymatic polymerization of methoxyphenols, including 2,6-dimethoxyphenol, using fungal laccases has also been investigated to synthesize polymethoxyphenols. researchgate.net These reactions proceed via the formation of phenoxy radicals, which then polymerize. This indicates that under suitable conditions, this compound could likely undergo similar enzyme-catalyzed polymerization to generate novel oligomeric or polymeric materials.

The table below summarizes the key enzymes and the types of products generated from the enzymatic modification of this compound and its close structural analogs.

| Substrate | Enzyme | Product Type |

| 2,6-dimethoxyphenol | Laccase (Botryosphaeria rhodina) | Dimer (C-C and C-O linked) |

| 4-allyl-2,6-dimethoxyphenol | Laccase | Quinone methide |

| Methoxyphenols | Fungal Laccase | Polymethoxyphenols |

Microbial Biotransformation of the Core Structure

Microbial biotransformation offers a valuable and sustainable approach to modify the core structure of this compound, potentially leading to a diverse array of novel derivatives. While specific studies on the microbial metabolism of this exact compound are limited, the biotransformation of structurally related propenylbenzenes and phenols by various microorganisms, including fungi and bacteria, has been documented. These studies provide a predictive framework for the potential metabolic fate of this compound.

Fungi, particularly endophytic fungi, are known for their capacity to perform a wide range of biotransformation reactions, including hydroxylation, demethylation, and glycosylation. researchgate.netscielo.brnih.gov For instance, the biotransformation of methoxyflavones by entomopathogenic filamentous fungi has been shown to result in progressive demethylation and/or hydroxylation, followed by 4-O-methylglucosylation. nih.gov This suggests that the methoxy groups of this compound could be targets for fungal enzymes, leading to the formation of hydroxylated and subsequently glycosylated derivatives.

Bacterial metabolism of aromatic compounds is also well-established. For example, Mycobacterium sp. strain DM1 can utilize 2,6-xylenol, a related dimethylphenol, as a carbon and energy source. The metabolic pathway involves the formation of 2,6-dimethylhydroquinone, indicating that hydroxylation is a key initial step. nih.gov Furthermore, a two-step chemo-enzymatic method for the synthesis of oxygenated propenylbenzene derivatives has been developed, where the second step involves the microbial oxidation of diols to hydroxy ketones by bacteria such as Dietzia sp. and Rhodococcus erythropolis. nih.gov This suggests that the propenyl side chain of this compound is a likely site for microbial oxidation, potentially leading to the formation of corresponding alcohols, diols, or ketones.

The potential biotransformation reactions that this compound may undergo, based on the metabolism of similar compounds, are summarized in the table below.

| Microorganism Type | Potential Reaction | Potential Product(s) |

| Fungi (e.g., Endophytic) | O-demethylation | Hydroxylated derivatives |

| Fungi (e.g., Endophytic) | Hydroxylation | Dihydroxylated derivatives |

| Fungi (e.g., Entomopathogenic) | Glycosylation | Glycosylated derivatives |

| Bacteria (e.g., Rhodococcus) | Side-chain oxidation | Alcohols, diols, ketones |

These microbial transformation pathways represent a promising avenue for the generation of novel derivatives of this compound with potentially altered physicochemical properties and biological activities, meriting further investigation.

Mechanistic Biological Research: in Vitro and in Silico Investigations

Molecular and Cellular Mechanisms of Action

In silico methodologies, particularly molecular docking, are pivotal in predicting the interactions between small molecules like 4-Propenyl-2,6-dimethoxyphenol and biological protein targets at an atomic level. unito.it This computational technique is instrumental in structure-based drug design, allowing for the virtual screening of compound libraries and the characterization of potential ligand-receptor complexes. iosrjournals.org Molecular docking evaluates the binding affinity, typically expressed in kcal/mol, and elucidates the specific interactions—such as hydrogen bonds, van der Waals forces, and π-π stacking—that stabilize the complex. iosrjournals.org

While specific in vitro receptor binding studies for this compound are not extensively documented in the available literature, computational approaches provide significant predictive insights. Molecular docking simulations for structurally related phenolic compounds have been used to explore interactions with various enzymes. researchgate.net For instance, docking studies on plant-derived phenolics have successfully predicted their binding modes within the active sites of enzymes like α-amylase and α-glucosidase, corroborating in vitro inhibitory activity. researchgate.net These computational models can identify key amino acid residues that form crucial bonds with the phenolic ligand, offering a rationale for its biological activity. researchgate.net The application of such in silico tools is essential for prioritizing compounds for further experimental validation and for understanding the structural basis of their biological actions. mdpi.com

Phenolic compounds are known to exert significant influence over various intracellular signaling pathways that regulate cellular responses, particularly in the context of inflammation. Two of the most critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) cascades. nih.govnih.gov

The MAPK pathway is a highly conserved kinase cascade involving MAPKKK, MAPKK, and MAPK, which includes key subfamilies such as ERK, JNK, and p38. nih.gov This pathway is activated by a variety of extracellular stimuli and plays a central role in processes like cell proliferation, differentiation, and apoptosis. nih.gov Studies on various flavonols and other phenolic compounds have demonstrated their ability to attenuate inflammatory responses by inhibiting the phosphorylation of MAPK proteins like JNK, ERK, and p38. unito.itnih.gov

The NF-κB pathway is a primary regulator of genes involved in inflammatory and immune responses. nih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. nih.gov Upon stimulation by agents like lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus. nih.govplos.org Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes that code for cytokines and enzymes such as inducible nitric oxide synthase (iNOS). nih.gov Research indicates that phenolic compounds can effectively suppress this pathway by preventing the phosphorylation of both IκB-α and p65, thereby blocking the nuclear translocation of NF-κB and downregulating the expression of inflammatory mediators. nih.gov

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. researchgate.netnih.govmdpi.com These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govmdpi.com By inhibiting their activity, the rate of glucose absorption is delayed, leading to a reduction in the post-meal spike in blood glucose levels. nih.gov

Plant-derived phenolic compounds have been widely investigated as inhibitors of these enzymes. researchgate.netresearchgate.net The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Numerous studies have reported the IC50 values for various plant extracts rich in phenolics, demonstrating their potent effects against both α-amylase and α-glucosidase. researchgate.netresearchgate.netresearchgate.net Enzyme kinetic studies can further elucidate the mechanism of inhibition, which can be competitive, non-competitive, or mixed. researchgate.netresearchgate.net For example, methanol (B129727) extracts of certain medicinal plants have been shown to competitively inhibit α-amylase, while other extracts may exhibit non-competitive inhibition. researchgate.net

| Plant Extract/Compound | Target Enzyme | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Acacia nilotica (methanolic extract) | α-Amylase | 17 | researchgate.net |

| Acacia nilotica (methanolic extract) | α-Glucosidase | 33 | researchgate.net |

| Macaranga barteri (methanolic extract) | α-Amylase | 0.54 | researchgate.net |

| Daniella oliveri (hydroethanolic extract) | α-Amylase | 1.58 | researchgate.net |

| Senna alata (hexane extract) | α-Glucosidase | 0.85 (mg/mL) | researchgate.net |

| Acarbose (Positive Control) | α-Amylase | 0.68 | researchgate.net |

| Acarbose (Positive Control) | α-Glucosidase | 52.9 | researchgate.net |

Antioxidant and Oxidative Stress Modulatory Mechanisms

The antioxidant activity of phenolic compounds like this compound is a fundamental aspect of their biological function. This activity is primarily mediated through their ability to neutralize reactive oxygen species (ROS) and other free radicals. Recent computational studies have focused specifically on 4-propenylsyringol to elucidate its radical scavenging mechanisms. rsc.org

The principal mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. Computational analysis indicates that for 4-propenylsyringol, the HAT mechanism from the phenolic group is the predominant pathway for scavenging free radicals. rsc.org

Single Electron Transfer (SET): In this process, the antioxidant donates an electron to the free radical, converting it into an anion, which is subsequently protonated by the solvent.

The structure of 4-propenylsyringol, particularly the phenolic hydroxyl group and the methoxy (B1213986) substituents, contributes to its potent antioxidant activity. rsc.org The presence of an unsaturated propenyl side chain may further enhance its radical scavenging capabilities compared to its parent compound, syringol. rsc.org The efficacy of this scavenging activity is often evaluated using various in vitro assays, each based on specific chemical reactions.

| Assay | Full Name | Underlying Mechanism | Description |

|---|---|---|---|

| DPPH | 2,2-diphenyl-1-picrylhydrazyl Assay | Primarily HAT or mixed HAT/SET | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. |

| FRAP | Ferric Reducing Antioxidant Power | SET | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. researchgate.net |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | Primarily HAT or mixed HAT/SET | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color. |

Beyond direct radical scavenging, this compound and related phenolic compounds can modulate cellular resistance to oxidative stress by activating endogenous defense systems. The most critical of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov This pathway acts as a master regulator of the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Under basal conditions, Nrf2 is anchored in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. nih.gov When cells are exposed to oxidative stress or to chemical activators, this inhibition is lifted. Electrophilic compounds, including many natural phenolics, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. nih.gov This allows newly synthesized Nrf2 to stabilize, accumulate, and translocate into the nucleus. nih.gov

Inside the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes. nih.govnih.gov This binding initiates the transcription of numerous protective genes, including:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant or anti-inflammatory properties. nih.gov

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones, preventing them from participating in redox cycling and ROS generation. nih.gov

Enzymes for Glutathione (GSH) synthesis and regeneration: Such as glutamate-cysteine ligase, which is crucial for producing the cell's most abundant endogenous antioxidant, GSH. nih.gov

Studies on compounds like 6-shogaol (B1671286) and 2-methoxycinnamaldehyde, which share structural motifs with this compound, have confirmed their ability to activate the Nrf2 pathway, leading to enhanced cellular protection against oxidative damage. nih.govnih.gov

Reduction of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production

Research into phenolic compounds structurally similar to this compound highlights their significant potential in mitigating oxidative and nitrosative stress. A closely related vinyl-substituted analogue, 4-vinyl-2,6-dimethoxyphenol (canolol), has been identified as a potent antioxidant. nih.gov Studies have demonstrated its capacity for scavenging peroxynitrite (ONOO⁻), a harmful reactive nitrogen species. nih.gov Peroxynitrite is generated from the reaction between superoxide (B77818) anion radicals and nitric oxide, both of which can be produced by inflammatory cells. nih.gov

The antioxidant and antimutagenic activity of canolol was found to be more potent than that of other well-known antioxidants like flavonoids and α-tocopherol in a modified Ames test using Salmonella typhimurium TA102. nih.gov Furthermore, canolol was shown to reduce intracellular oxidative stress in human cancer SW480 cells subjected to hydrogen peroxide (H₂O₂)-induced stress. nih.gov It also protected plasmid DNA from strand breakage caused by peroxynitrite. nih.gov These findings underscore the capacity of this class of phenolic structures to neutralize damaging reactive species, a key mechanism in cellular protection.

Anti-inflammatory Pathways and Immunomodulatory Effects in Cell Models

The anti-inflammatory effects of compounds structurally related to this compound have been linked to their ability to inhibit key signaling pathways that drive inflammation. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and immunity. mdpi.com

A synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to directly bind to and inhibit IkappaB kinase β (IKKβ). nih.gov This inhibition prevents the subsequent phosphorylation of IκBα and blocks the nuclear translocation of NF-κB subunits p50 and p65 in colon cancer cells. nih.gov Similarly, the related compound 2-methoxy-4-vinylphenol (B128420) (2M4VP) effectively inhibits the translocation of the NF-κB p65 subunit in LPS-stimulated RAW264.7 macrophage cells. researchgate.net

Furthermore, these compounds interfere with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov 2M4VP dose-dependently inhibits the production of prostaglandin (B15479496) E₂ (PGE₂) and blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net In vitro assays on other vinylphenols, such as 2,6-dimethoxy-4-vinylphenol, also confirmed inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Related Phenolic Compounds

| Compound | Target/Pathway | Cell Line | Observed Effect |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | IKKβ/NF-κB | HCT116, SW480 (Colon Cancer) | Suppressed phosphorylation of IKKβ and IκBα; inhibited nuclear translocation of p50/p65. nih.gov |

| 2-methoxy-4-vinylphenol (2M4VP) | NF-κB, iNOS, COX-2 | RAW264.7 (Macrophages) | Inhibited translocation of NF-κB p65; blocked iNOS and COX-2 expression; reduced NO and PGE₂ production. researchgate.net |

| 2,6-dimethoxy-4-vinylphenol | COX-1, COX-2, 5-LOX | Enzyme Assay | Demonstrated direct inhibitory activity against COX and 5-LOX enzymes. nih.gov |

While the inhibition of pro-inflammatory signaling pathways like NF-κB by this compound analogues is well-documented, specific research detailing their direct effects on the production profiles of various cytokines and chemokines in cell models is limited. The NF-κB pathway is a known transcriptional regulator of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines. mdpi.comgrafiati.com Therefore, it is plausible that the observed NF-κB inhibition would lead to a downstream reduction in these inflammatory mediators, though direct experimental evidence for this compound remains to be established.

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)

Studies on synthetic analogues of this compound have revealed significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has demonstrated notable efficacy in inducing programmed cell death (apoptosis). nih.govkoreascience.krnih.gov

In human cervical cancer (HeLa) cells, MMPP treatment was cytotoxic and led to the activation of caspase-3, -8, and -9, which are key executioner and initiator enzymes in the apoptotic cascade. koreascience.krnih.gov This process was primarily mediated through the extrinsic apoptotic pathway, as evidenced by the significant upregulation of death receptors DR5 and FAS on the cell surface. koreascience.krnih.gov Similarly, in colon cancer cell lines (HCT116 and SW480), MMPP induced apoptosis by enhancing the expression of cleaved caspase-3 and cleaved caspase-8 and increasing the expression of death receptors DR5 and DR6. nih.gov While direct cell cycle analysis for this specific compound is not detailed, other phenolic molecules have been shown to induce cell cycle arrest at the G0/G1 phase in HT-29 colon cancer cells. semanticscholar.org

Table 2: Pro-Apoptotic Effects of a this compound Analogue (MMPP) in Cancer Cell Lines

| Cell Line | Cancer Type | Key Molecular Events | Outcome |

| HeLa | Cervical Cancer | Upregulation of death receptors (DR5, FAS); Activation of caspase-3, -8, and -9. koreascience.krnih.gov | Induction of apoptosis via the extrinsic pathway. koreascience.krnih.gov |

| HCT116 & SW480 | Colon Cancer | Upregulation of death receptors (DR5, DR6); Activation of cleaved caspase-3 and -8. nih.gov | Inhibition of cell growth and induction of apoptosis. nih.gov |

Metastasis is a complex process involving cell migration, invasion of surrounding tissues, and colonization of distant sites. nih.gov Common laboratory methods to study these processes include the wound healing (scratch) assay and the transwell invasion assay, which measures the ability of cancer cells to move through a simulated extracellular matrix. nih.govnih.gov Despite the documented anti-proliferative and pro-apoptotic effects of related compounds, specific scientific literature investigating the direct effects of this compound on metastasis-related processes in cellular assays is currently not available.

Antimicrobial Mechanisms against Fungal and Bacterial Pathogens (In Vitro).

Disruption of Microbial Cell Membrane Integrity

A primary mechanism of antimicrobial action for phenolic compounds, including those structurally similar to this compound, is the disruption of the microbial cell membrane's structural and functional integrity. This disruption can lead to a cascade of events that are ultimately lethal to the pathogen.

Studies on eugenol (B1671780), which differs from this compound by one methoxy group, have demonstrated its ability to alter the cell membrane and cell wall of Candida species, resulting in the leakage of essential cellular contents. nih.gov This disruptive action on the cytoplasmic membrane has been further evidenced by measurements of intracellular ATP, where a decrease signifies compromised membrane function. nih.gov

Research on a synthetic derivative of eugenol, 4-allyl-2-methoxy-5-nitrophenol, has provided more direct evidence of membrane damage. In a cellular leakage assay, this compound induced significant dose-dependent damage to the fungal membrane. nih.govresearchgate.net At a concentration equal to its Minimum Inhibitory Concentration (MIC), it caused 22% membrane damage, which increased to 71% at four times the MIC. nih.govresearchgate.net This suggests that the core structure, shared with this compound, is capable of directly compromising the physical barrier of the fungal cell. However, the same study indicated that this derivative does not appear to bind to ergosterol, a key component of the fungal cell membrane, suggesting a mechanism of disruption that is independent of sterol binding. nih.govresearchgate.net

The table below summarizes the findings on membrane damage caused by a close analogue of this compound.

| Compound | Pathogen | Assay | Concentration | Membrane Damage (%) |

| 4-allyl-2-methoxy-5-nitrophenol | Fungal pathogens | Cellular Leakage | 1 x MIC | 22% |

| 4-allyl-2-methoxy-5-nitrophenol | Fungal pathogens | Cellular Leakage | 4 x MIC | 71% |

Inhibition of Microbial Growth and Virulence Factors

Beyond direct membrane disruption, this compound and its analogues can inhibit microbial growth and interfere with the expression of virulence factors, which are crucial for the pathogenicity of many microbes. A significant area of this activity is the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which provides protection from host immune responses and antimicrobial treatments. nih.gov

In vitro studies on eugenol have demonstrated its efficacy against biofilms of azole-resistant Aspergillus fumigatus. nih.govnih.gov The compound was found to inhibit biofilm formation at concentrations ranging from 312 to 500 µg/mL. nih.gov Microscopic analysis revealed that treatment with eugenol led to the absence of the extracellular matrix, a critical component of the biofilm structure. nih.gov

The mechanism behind this antibiofilm activity appears to be linked to the downregulation of specific genes. In eugenol-treated A. fumigatus, there was a significant decrease in the expression of genes associated with multidrug efflux pumps (MDR1, MDR4), sterol biosynthesis (erg11A), and biofilm formation (MedA). nih.gov The downregulation of efflux pump genes is particularly noteworthy as these pumps are a common mechanism of drug resistance in pathogens. nih.gov

The table below details the observed effects of eugenol on the expression of key virulence-related genes in Aspergillus fumigatus.

| Compound | Pathogen | Target Genes | Effect |

| Eugenol | Aspergillus fumigatus (azole-resistant) | MDR1, MDR4 (efflux pumps) | Significantly low expression |

| Eugenol | Aspergillus fumigatus (azole-resistant) | erg11A (sterol biosynthesis) | Significantly low expression |

| Eugenol | Aspergillus fumigatus (azole-resistant) | MedA (biofilm formation) | Significantly low expression |

These findings from studies on closely related compounds strongly suggest that this compound likely employs a multifaceted antimicrobial strategy, involving both physical damage to the cell membrane and interference with critical genetic and metabolic processes that govern microbial growth and virulence.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 4-Propenyl-2,6-dimethoxyphenol, enabling its separation from other components in a mixture. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.org It is frequently employed in the profiling of essential oils and other complex natural extracts. researchgate.netresearchgate.net In this method, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. diabloanalytical.com Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

The retention index (RI) is a key parameter in GC that helps in the identification of compounds by normalizing retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of results. The NIST WebBook provides retention index data for this compound and its isomers on various column types. nist.govnist.gov

| Compound | Isomer | Column Type | Retention Index (RI) | Reference |

|---|---|---|---|---|

| 4-(1-Propenyl)-2,6-dimethoxyphenol | cis-(Z) | Standard Non-Polar | 1604, 1599.9 | nih.gov |

| 4-(1-Propenyl)-2,6-dimethoxyphenol | cis-(Z) | Semi-Standard Non-Polar | 1642.2 | nih.gov |

| 4-(2-Propenyl)-2,6-dimethoxyphenol (4-Allylsyringol) | N/A | Non-Polar (temperature ramp) | 1546 - 1612 | nist.gov |

| 4-(2-Propenyl)-2,6-dimethoxyphenol (4-Allylsyringol) | N/A | Polar (temperature ramp) | 2544 - 2570 | nist.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that are not sufficiently volatile for GC, or for analyses where derivatization is not desired. For phenolic compounds like this compound, reverse-phase (RP) HPLC is a common approach.

Diverse detection methods can be coupled with HPLC for robust analysis:

UV-Vis and Diode-Array Detection (DAD): These detectors measure the absorbance of UV or visible light by the analyte. researchgate.net Phenolic compounds possess chromophores that absorb UV light, making this a suitable detection method. A DAD detector can acquire the entire UV-Vis spectrum of the eluting compound, which aids in peak identification and purity assessment. pan.olsztyn.pl

Electrochemical Detection (ED): This highly sensitive and selective method is well-suited for electroactive compounds like phenols. mdpi.comopenlibrary.org The detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.net The phenolic hydroxyl group on this compound is readily oxidized, allowing for its detection at low concentrations. nih.gov

| Parameter | Condition | Rationale/Application |

|---|---|---|

| Column | Reverse-Phase (e.g., C18, Newcrom R1) | Separates compounds based on hydrophobicity; suitable for phenols. sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients, often with an acid modifier (e.g., formic or phosphoric acid). sielc.com | Acid improves peak shape and resolution for phenolic compounds. |

| Detection | UV-Vis (e.g., at 280 nm) or DAD | General purpose detection for aromatic compounds. pan.olsztyn.pl |

| Detection | Electrochemical (e.g., +0.6 to +0.8 V) | Highly sensitive and selective for phenols. mdpi.comnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically <2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. sielc.com For complex samples containing this compound, UHPLC can provide superior separation from closely related isomers and matrix components.

Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers exceptionally high separation power. nih.gov In GC×GC, effluent from one GC column is systematically trapped and then released onto a second, orthogonal column with a different stationary phase. This technique is particularly valuable for resolving co-eluting compounds in highly complex volatile mixtures, such as essential oils, ensuring a more accurate identification and quantification of minor constituents like this compound. nih.gov

Spectroscopic Characterization for Structural Elucidation

While chromatography separates the compound, spectroscopy provides detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. omicsonline.orgweebly.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk

1D NMR: ¹H NMR provides information about the number and type of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings through bonds, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. core.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space correlations between protons that are close to each other, which is critical for determining stereochemistry, such as the E/Z configuration of the propenyl side chain. core.ac.uknih.gov

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts, integrations, and coupling constants. | Identifies signals for the aromatic, methoxy (B1213986), hydroxyl, and propenyl group protons. |

| ¹³C NMR | Carbon chemical shifts. | Identifies all unique carbon atoms in the aromatic ring, methoxy groups, and propenyl side chain. |

| COSY | Shows ¹H-¹H spin-spin coupling networks. | Confirms connectivity within the propenyl group (e.g., coupling between methyl and vinyl protons). |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns each proton signal to its corresponding carbon atom. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Establishes the connectivity between the propenyl group and the aromatic ring, and the methoxy groups to the ring. |

| NOESY | Identifies protons that are close in space. | Determines the stereochemistry (E or Z) of the double bond in the propenyl side chain. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This accuracy allows for the determination of the elemental formula of this compound (C₁₁H₁₄O₃), which has a monoisotopic mass of 194.0943 Da. hmdb.ca This capability is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a technique used to further probe the structure of an ion. nih.gov The parent ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification by comparing it to spectral libraries (e.g., METLIN, HMDB) or to the spectrum of an authentic standard. hmdb.caosti.gov This technique is invaluable for identifying the compound in complex biological or environmental samples where isomers may be present. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₁₁H₁₄O₃ | Determines the elemental composition. hmdb.ca |

| Average Molecular Weight | 194.2271 g/mol | Calculated from natural isotopic abundance. hmdb.ca |

| Monoisotopic Molecular Weight | 194.094294314 Da | Exact mass used in HRMS for formula determination. hmdb.ca |

| Key MS/MS Fragments | Predicted fragments include those from loss of methyl (CH₃) or methoxy (OCH₃) groups. | Provides a structural fingerprint for identification and differentiation from isomers. hmdb.cafoodb.ca |

Electrochemical Characterization for Mechanistic Enzymatic Studies

Electrochemical methods are pivotal in elucidating the mechanisms of enzyme-catalyzed reactions. These techniques allow for the real-time monitoring of redox processes, providing insights into electron transfer kinetics and the formation of intermediates. For phenolic compounds like this compound, electrochemical approaches are particularly useful in studying their oxidation by enzymes such as laccases and peroxidases.

Cyclic Voltammetry (CV) and Amperometric Assays

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species. mdpi.com In the context of enzymatic studies of phenolic compounds, CV can be employed to investigate the oxidation potential of the substrate and to observe the catalytic effect of the enzyme. For instance, in studies of the laccase-catalyzed oxidation of structurally similar compounds like 2,6-dimethoxyphenol (B48157) (2,6-DMP), cyclic voltammetry has been used to characterize the redox potential of both the enzyme and the substrate under various pH conditions. researchgate.net Such studies reveal that the oxidation potential of the phenolic substrate can be significantly influenced by pH. researchgate.net The voltammograms obtained can show the irreversible oxidation of the phenol, and in the presence of the enzyme, a catalytic wave may be observed, indicating the enzymatic regeneration of the redox-active species or the oxidation of the substrate at a lower potential.

The data from cyclic voltammetry can provide valuable information on the thermodynamics and kinetics of the electron transfer process between the enzyme and this compound. By analyzing the peak potentials and currents, researchers can deduce the mechanism of the enzymatic oxidation, whether it proceeds via a direct electron transfer or through a mediator.

| Parameter | Information Gained from CV | Relevance to Enzymatic Studies |

| Oxidation Potential (Epa) | The potential at which this compound is oxidized. | Determines the thermodynamic feasibility of the enzymatic reaction. |

| Peak Current (Ipa) | Proportional to the concentration of the analyte and the rate of the redox reaction. | Can be used to determine the kinetics of the enzymatic reaction. |

| Catalytic Wave | Appearance of a new or enhanced redox wave in the presence of the enzyme. | Confirms the catalytic activity of the enzyme towards the substrate. |

Amperometric assays offer a complementary approach to CV for monitoring enzymatic reactions. In an amperometric setup, a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This technique is particularly useful for quantifying the rate of an enzymatic reaction by monitoring the consumption of the substrate or the formation of a product. For phenolic substrates, amperometric biosensors can be developed by immobilizing an appropriate enzyme, such as laccase or tyrosinase, on the electrode surface. x-mol.com When this compound is introduced into the system, it is oxidized by the enzyme, and the resulting change in current is proportional to its concentration. These biosensors can exhibit high sensitivity and selectivity, making them suitable for the determination of phenolic compounds in various samples. x-mol.com

| Assay Type | Principle | Application in Enzymatic Studies |

| Amperometric Biosensor | Measurement of current at a constant applied potential. | Real-time monitoring of substrate consumption or product formation. |

| Flow Injection Analysis | Introduction of the sample into a flowing carrier stream that passes over the biosensor. | Automated and rapid analysis of multiple samples. |

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate and sensitive determination of this compound in complex biological and environmental matrices necessitates effective sample preparation. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and present it in a form compatible with the analytical instrument. nih.gov

For biological matrices such as plasma, urine, and tissue homogenates, the complexity of the sample poses a significant challenge. nih.govnih.gov Proteins, lipids, and other endogenous substances can interfere with the analysis and damage analytical instrumentation. nih.gov Common sample preparation techniques for biological samples include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. nih.gov It is often used for the extraction of phenolic compounds from aqueous biological fluids into an organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates compounds based on their physical and chemical properties. nih.gov For the extraction of this compound, a reversed-phase sorbent can be employed where the analyte is retained on the solid phase while more polar interfering compounds are washed away. nsf.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. nih.gov The fiber can then be directly desorbed into the analytical instrument. This method is particularly useful for trace analysis. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach combines extraction and cleanup into a single step and has been successfully applied to the analysis of a wide range of compounds in various biological matrices. epa.gov

In environmental matrices such as water, soil, and sediment, the challenges include low analyte concentrations and the presence of a wide variety of organic and inorganic interfering substances. mdpi.com Standard methods for the extraction of phenolic compounds from environmental samples include LLE and Soxhlet extraction. researchgate.net However, newer techniques are gaining prominence due to their efficiency and reduced solvent consumption. researchgate.net These include:

Solid-Phase Extraction (SPE): As with biological samples, SPE is a robust method for extracting phenolic compounds from water samples. mdpi.com Different types of sorbents can be used depending on the specific properties of the analyte and the matrix. mdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net It has been shown to be an effective technique for the extraction of phenols from solid samples like soil and sediment. researchgate.net

Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency of the extraction process. researchgate.net

The choice of the most appropriate sample preparation method depends on several factors, including the nature of the matrix, the concentration of the analyte, the required level of sensitivity, and the available analytical instrumentation.

| Technique | Matrix Applicability | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Biological fluids, Water | Simple, inexpensive | Labor-intensive, large solvent consumption |

| Solid-Phase Extraction (SPE) | Biological fluids, Water, Soil extracts | High recovery, good selectivity, automation possible | Can be expensive, method development required |

| Solid-Phase Microextraction (SPME) | Water, Air, Biological fluids | Solvent-free, simple, sensitive | Fiber fragility, matrix effects can be significant |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment, Solid biological tissues | Fast, reduced solvent consumption | Requires specialized equipment |

Computational Chemistry and Structure Activity Relationship Sar Modeling

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein, as well as the stability of the resulting complex over time.

Research has identified 4-Propenyl-2,6-dimethoxyphenol as a constituent of wood creosote (B1164894) and biochar tar, which exhibit inhibitory effects against certain enzymes. ebi.ac.ukresearchgate.net In one study, computer-based molecular docking simulations were employed to analyze the mechanism of acetylcholinesterase inactivation by phenolic compounds found in wood creosote. ebi.ac.uk The simulations indicated that these phenolic compounds, including by extension related structures like this compound, likely bind to the active site of acetylcholinesterase, competitively blocking the entry of the substrate acetylcholine. ebi.ac.ukebi.ac.uk This suggests a potential mechanism for the observed biological activity of substances containing this compound. ebi.ac.uk

In a broader study investigating the phytochemicals from Thevetia peruviana bark, this compound was identified as one of the bioactive compounds. researchgate.netnih.gov While the most potent compounds from the extract were selected for detailed simulations, the study framework highlights a common methodology. Molecular docking was used to screen compounds against enzymes such as α-glucosidase, lipoxygenase, and tyrosinase. researchgate.netnih.gov Subsequently, molecular dynamics simulations were performed on the most promising protein-ligand complexes to validate the docking results and assess their stability in an aqueous environment. researchgate.net This approach demonstrates how this compound, as part of a natural extract, can be evaluated for its potential to interact with various biological targets.

| Technique | Target Protein | Context / Finding | Source |

|---|---|---|---|

| Molecular Docking | Acetylcholinesterase | Phenolic compounds from wood creosote, which contains this compound, were simulated to bind to the active site of the enzyme, suggesting competitive inhibition. | ebi.ac.ukebi.ac.uk |

| Molecular Docking & Dynamics | α-Glucosidase, Lipoxygenase, Tyrosinase | These techniques were used to evaluate phytochemicals from an extract containing this compound, identifying binding interactions and stability of the most potent inhibitors found in the extract. | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These models mathematically correlate variations in a compound's physicochemical properties with changes in its activity, providing a framework for designing more potent molecules.

While specific QSAR models developed exclusively for this compound are not prominently documented, its identification as a potentially active antifungal component from biochar tar places it within a class of compounds where QSAR is highly relevant. researchgate.net For instance, QSAR studies on other fungicidal derivatives have revealed the necessity of specific structural features for their activity. researchgate.net Such a modeling approach could be applied to a series of this compound analogs to optimize their antifungal or other biological activities. By systematically modifying the propenyl side chain or the methoxy (B1213986) groups and quantifying the resulting change in efficacy, a predictive QSAR model could be developed to guide the synthesis of new, more effective derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It can predict properties like molecular orbital energies (HOMO and LUMO), which are crucial for understanding charge transfer and chemical reactivity.

DFT has been employed to explore the degradation pathways of related phenolic compounds like dimethylphenol (DMP) isomers. ebi.ac.uk Such studies provide insight into the influence of molecular structure on the electrochemical oxidation process. ebi.ac.uk Furthermore, Time-Dependent DFT (TD-DFT) calculations have been used to determine the energy and oscillator strength of molecules, with the calculated HOMO and LUMO energies confirming that charge transfer occurs within the molecule. ebi.ac.ukebi.ac.uk These computational tools are also valuable for predicting thermodynamic versus kinetic outcomes during chemical synthesis, which can be critical when dealing with potential isomers.

A key application of DFT is predicting the potential of molecules to act as corrosion inhibitors. By calculating quantum chemical parameters such as the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy gap (ΔE), and dipole moment, researchers can infer the tendency of a molecule to adsorb onto a metal surface and protect it from corrosion.

| DFT Application | Predicted Properties / Investigated Phenomenon | Relevance / Finding | Source |

|---|---|---|---|

| Electronic Structure | HOMO/LUMO energies, charge transfer | Calculations confirm charge transfer within phenolic molecules, which is fundamental to their reactivity and spectral properties. | ebi.ac.ukebi.ac.uk |

| Reactivity Prediction | Degradation pathways of related phenols | Helps to understand how molecular structure influences degradation mechanisms and kinetics. | ebi.ac.uk |

| Reactivity Prediction | Corrosion inhibition potential | DFT can calculate electronic properties that predict a molecule's ability to act as a corrosion inhibitor, a potential application for phenolic compounds. | [N/A] |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery